N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C9H19NO It contains a six-membered ring with an ether linkage and a secondary amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diol, under acidic conditions to form the tetrahydropyran ring. Subsequent alkylation reactions introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-3-methyltetrahydro-2H-pyran-4-one, while substitution reactions can produce various N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This can include binding to enzymes or receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isopropyl-3-methyltetrahydro-2H-pyran-4-one: Similar structure but with a ketone group instead of an amine.
N-methyl-3-methyltetrahydro-2H-pyran-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H19NO |
---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-methyl-N-propan-2-yloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-9-4-5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
BPJMAAFYTJNFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCC1NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.